molecular formula C15H11N3 B2683535 2-(1H-indol-3-yl)-1H-1,3-benzodiazole CAS No. 54634-78-5

2-(1H-indol-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2683535
CAS No.: 54634-78-5
M. Wt: 233.274
InChI Key: RCZFLAJLIRTRKX-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Synthesis Analysis

The synthesis of “2-(1H-indol-3-yl)-1H-benzimidazole” derivatives involves a chemoselective process . The methodology for the chemoselective synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives is presented in the referenced paper .


Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-1H-benzimidazole” has been analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy . Crystal structure and Hirshfeld surface analysis have also been performed .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-3-yl)-1H-benzimidazole” have been studied. For instance, it has been used in the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .

Scientific Research Applications

Antihypertensive Activities

2-(1H-indol-3-yl)-1H-benzimidazole derivatives have been explored for their potential as antihypertensive agents. Studies have shown that certain derivatives, such as those involving 5-nitro benzimidazole and indole, exhibit high affinity for the angiotensin II type 1 receptor, which is significant in controlling hypertension. These compounds have demonstrated a significant decrease in mean blood pressure (MBP) in animal models, suggesting their potential as effective anti-hypertension drugs (Zhu et al., 2014) (Zhu et al., 2016).

Anticancer Properties

The synthesis of indole-3-substituted-2-benzimidazoles has been investigated for their efficacy as anticancer agents. These novel compounds have shown promising results against various cancer cell lines, including leukemia and breast cancer, indicating their potential therapeutic use in oncology (Anwar et al., 2023).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including 1H-benzimidazole, have been found to inhibit mammalian type I DNA topoisomerases. This activity is crucial as it plays a role in DNA replication and cell division, making these compounds potential candidates for anti-cancer therapies (Alpan et al., 2007).

Antimicrobial Activity

Some derivatives of 2-(1H-benzimidazol-2-ylmercapto) have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as novel antimicrobial agents (Karalı et al., 2004).

Anti-inflammatory Activity

Several benzimidazole derivatives have been synthesized and tested for their anti-inflammatory activity. These compounds have demonstrated effective responses in reducing inflammation in animal models, suggesting their potential application in treating inflammatory conditions (Bhor & Pawar, 2022).

Cytotoxic Activity

Research on novel 1-((indol-3-yl)methyl)-1H-imidazolium salts has indicated their potential cytotoxic activity against various human tumor cell lines. This suggests their possible use in developing new cancer therapies (Xu et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “2-(1H-indol-3-yl)acetaldehyde”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research on “2-(1H-indol-3-yl)-1H-benzimidazole” and its derivatives is ongoing, with a focus on their potential pharmacological applications . The synthesis of new compounds bearing the “2-(1H-indol-3-yl)-1H-benzimidazole” moiety and their biological screening is a strategy for the pharmacological evaluation of future drug candidates .

Properties

IUPAC Name

2-(1H-indol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFLAJLIRTRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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